Cas no 464-17-5 (1,7,7-trimethylbicyclo2.2.1hept-2-ene)

1,7,7-trimethylbicyclo2.2.1hept-2-ene structure
464-17-5 structure
Productnaam:1,7,7-trimethylbicyclo2.2.1hept-2-ene
CAS-nummer:464-17-5
MF:C10H16
MW:136.234043121338
MDL:MFCD24525369
CID:330116
PubChem ID:10047

1,7,7-trimethylbicyclo2.2.1hept-2-ene Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[2.2.1]hept-2-ene,1,7,7-trimethyl-
    • 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene
    • 1,7,7-Trimethyl-2-norbornene
    • 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
    • 1,7,7-Trimethyl-bicyclo[2.2.1]hepten-2-ene
    • 1,7,7-Trimethylnorbornene
    • 2-Bornene
    • Bornylene
    • bornylene (2-bornene)
    • 1,7,7-trimethylbicyclo2.2.1hept-2-ene
    • 464-17-5
    • 1,7-Trimethylnorbornene
    • Bicyclo[2.2.1]hept-2-ene,7,7-trimethyl-
    • F7WB27RKZC
    • NSC 193373
    • 1,7-Trimethyl-2-norbornene
    • 1,7,7-Trimethylbicyclo(2.2.1)hept-2-ene
    • Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-
    • 1,7-Trimethylbicyclo[2.2.1]hept-2-ene
    • Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-
    • NSC-193373
    • NS00010213
    • DTXSID20870545
    • .ALPHA.-BORNENE
    • UNII-F7WB27RKZC
    • bornene
    • EN300-296428
    • NSC193373
    • Q27277780
    • MDL: MFCD24525369
    • Inchi: InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3
    • InChI-sleutel: KUKRLSJNTMLPPK-UHFFFAOYSA-N
    • LACHT: CC12C(C)(C)C(CC1)C=C2

Berekende eigenschappen

  • Exacte massa: 136.12528
  • Monoisotopische massa: 136.125201
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 0
  • Complexiteit: 188
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Dichtheid: 0.8455 (estimate)
  • Smeltpunt: 113°C
  • Kookpunt: 185.55°C (rough estimate)
  • Vlampunt: 24.9°C
  • Brekindex: 1.4860 (estimate)
  • PSA: 0
  • LogboekP: 2.99870

1,7,7-trimethylbicyclo2.2.1hept-2-ene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-296428-2.5g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
2.5g
$4355.0 2023-09-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01029955-1g
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
464-17-5 95%
1g
¥11067.0 2024-04-18
Enamine
EN300-296428-10.0g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
10.0g
$9550.0 2023-02-28
Enamine
EN300-296428-0.5g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
0.5g
$2132.0 2023-09-06
Ambeed
A1088404-1g
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
464-17-5 95%
1g
$1613.0 2023-02-28
Enamine
EN300-296428-5.0g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
5.0g
$6441.0 2023-02-28
Enamine
EN300-296428-0.1g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
0.1g
$1955.0 2023-09-06
Enamine
EN300-296428-0.05g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
0.05g
$1866.0 2023-09-06
Enamine
EN300-296428-0.25g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
0.25g
$2044.0 2023-09-06
Enamine
EN300-296428-1g
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
464-17-5
1g
$2221.0 2023-09-06

1,7,7-trimethylbicyclo2.2.1hept-2-ene Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:464-17-5)1,7,7-trimethylbicyclo2.2.1hept-2-ene
A1032171
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):1452.0